Basimglurant (2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine) is a potent, selective, and safe metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator (NAM). [, , ] It is currently under investigation in phase 2 clinical development for its therapeutic potential in major depressive disorder (MDD) and fragile X syndrome (FXS). [, , ] Basimglurant functions by indirectly modulating glutamatergic (NMDA) function and exhibits efficacy in preclinical behavioral models of depression. []
Basimglurant, also known as RO4917523 or RG7090, is a novel compound classified as a negative allosteric modulator of the metabotropic glutamate receptor 5. It is currently under clinical development for various psychiatric conditions, including major depressive disorder and fragile X syndrome. The compound has garnered attention due to its unique mechanism of action that diverges from traditional pharmacological approaches targeting monoamine neurotransmitters.
Basimglurant is derived from research efforts aimed at developing new therapeutic agents targeting the glutamatergic system. Its classification as a negative allosteric modulator indicates that it binds to a site distinct from the active site of the metabotropic glutamate receptor 5, thereby inhibiting its activity. This mechanism is believed to confer potential antidepressant effects and address symptoms associated with anxiety and pain, which are often comorbid with major depressive disorder .
The synthesis of Basimglurant involves several key steps starting from 2-chloro-4-ethynylpyridine. The process typically includes:
Technical details regarding the synthesis can vary based on specific methodologies employed in different research laboratories .
The molecular formula of Basimglurant is C₁₄H₁₄ClF₁N₂, and its structure can be described as follows:
Data on its molecular structure can be obtained from various chemical databases and publications detailing its pharmacological profile .
Basimglurant participates in several chemical reactions primarily related to its interaction with biological targets:
Technical details regarding these reactions often involve sophisticated biochemical techniques such as radiolabeled binding assays and electrophysiological recordings .
Basimglurant exerts its effects through negative allosteric modulation of the metabotropic glutamate receptor 5, which plays a crucial role in synaptic transmission and plasticity. The mechanism involves:
Data supporting this mechanism include functional magnetic resonance imaging studies demonstrating changes in brain activity associated with Basimglurant administration .
Basimglurant exhibits several notable physical and chemical properties:
Analyses of these properties are critical for understanding its behavior in biological systems and during pharmaceutical formulation .
Basimglurant's primary applications lie within scientific research focused on neuropharmacology. Its potential uses include:
The ongoing research aims to further elucidate its therapeutic potential and broaden its applicability across psychiatric conditions .
CAS No.: 136377-13-4
CAS No.: 5637-83-2
CAS No.: 189883-16-7
CAS No.:
CAS No.: 1471-96-1